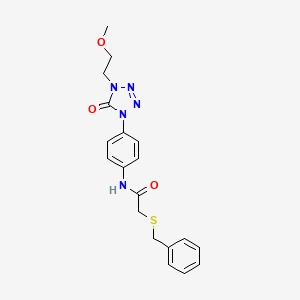

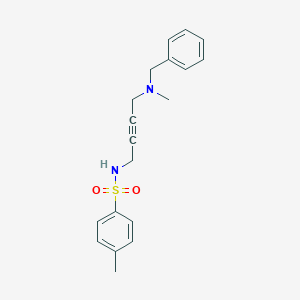

![molecular formula C17H14N4O3 B2995276 N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide CAS No. 2470280-43-2](/img/structure/B2995276.png)

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and is part of many biologically active molecules . The benzimidazole ring system has been a basis for developing potential chemotherapeutic agents .Chemical Reactions Analysis

Benzimidazole derivatives exhibit a broad spectrum of biological activity. Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps .科学的研究の応用

Medicinal Chemistry

Benzimidazole derivatives are pivotal in medicinal chemistry due to their wide range of pharmacological activities. They exhibit antimicrobial , anticancer , antifungal , antileishmanial , antitubercular , antiviral , and antimalarial properties. Some benzimidazole derivatives have been developed into well-known drugs, highlighting their significance in therapeutic interventions .

Materials Chemistry

In materials chemistry, benzimidazole derivatives contribute to the development of new materials with enhanced properties. They are used in the creation of novel compounds that can be applied in various technological advancements .

Electronics and Technology

These derivatives play a role in electronics by serving as intermediates in the synthesis of components for devices. Their unique properties make them suitable for applications in electronic circuits and other technological innovations .

Dyes and Pigments

Benzimidazole derivatives are important intermediates in the synthesis of dyes and pigments. Their chemical structure allows for a variety of hues and shades, which are used in textile and paint industries .

Agriculture

In agriculture, benzimidazole derivatives are explored for their potential use as pesticides or growth regulators due to their biological activity. Research is ongoing to harness these properties to improve crop protection and yield .

Chemosensing

These compounds are utilized in chemosensing applications due to their ability to interact with various chemicals and ions, making them useful in environmental monitoring and safety .

Fluorescence Applications

Benzimidazole derivatives are also used in fluorescence applications due to their ability to emit light when excited by a certain wavelength. This property is valuable in biological imaging and diagnostics .

Corrosion Science

Lastly, they find use in corrosion science as inhibitors that protect metals from corrosion, which is crucial for extending the lifespan of metal structures and components .

作用機序

Target of Action

The compound N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide is a derivative of benzimidazole . Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer Benzimidazoles are known to target a variety of cellular components, depending on their specific substitutions .

Mode of Action

Benzimidazoles are known to interact with their targets in various ways, leading to changes in cellular function . The specific interactions of this compound would depend on its specific substitutions and the cellular context .

Biochemical Pathways

Benzimidazoles are known to affect a variety of biochemical pathways, depending on their specific targets . The effects of this compound on biochemical pathways would depend on its specific targets and the cellular context .

Pharmacokinetics

The ADME properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Benzimidazoles are known to have a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly impact the action of a compound, including its interaction with its targets, its stability, and its efficacy .

将来の方向性

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

特性

IUPAC Name |

N-[(3S)-2,6-dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c22-13-6-5-12(17(24)21-13)20-16(23)11-7-9-3-1-2-4-10(9)14-15(11)19-8-18-14/h1-4,7-8,12H,5-6H2,(H,18,19)(H,20,23)(H,21,22,24)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTCRYWISNTHGZ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

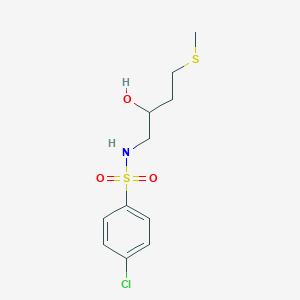

![2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2995196.png)

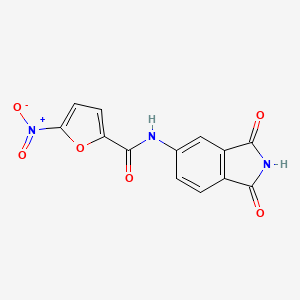

![4-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2995201.png)

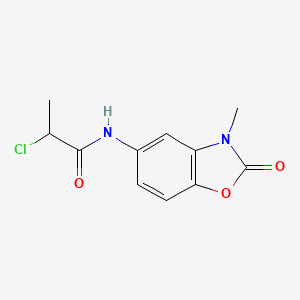

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995202.png)

![N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2995206.png)

![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2995213.png)

![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)